1H-Pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound with the empirical formula C7H6N2O . It is a solid substance and is used as a biochemical for proteomics research .
Synthesis Analysis
1H-Pyrrolo[2,3-b]pyridin-6-ol has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-6-ol, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-6-ol is represented by the SMILES stringOc1cnc2cc[nH]c2c1
. The InChI key for this compound is YPBPBVINIWDVDK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1H-Pyrrolo[2,3-b]pyridin-6-ol is a solid substance . Its molecular weight is 134.14 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Regioselective Functionalization :
- 1H-Pyrrolo[2,3-b]pyridine has been selectively functionalized at the 6-position through a Reissert-Henze type reaction, introducing halogeno, cyano, and thiocynato groups directly onto the pyridine ring. This modification is significant for developing agrochemicals and functional materials (Minakata, Komatsu, & Ohshiro, 1992).
Synthesis and Properties :
- Various methods have been investigated for synthesizing 1H-Pyrrolo[2,3-b]pyridines, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds show reactivity towards nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, primarily at the 3-position (Herbert & Wibberley, 1969).
Functional Materials and Fungicidal Activity :
- Amino groups have been introduced onto 1H-Pyrrolo[2,3-b]pyridine to form multidentate agents for potential use in agrochemicals. Some derivatives showed high fungicidal activity, highlighting their potential in agriculture (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Synthesis of Imidazopyrrolopyridines :
- The synthesis of 1H-imidazo-[1,2-α]pyrrolo[3,2-e]pyridines from 6-amino-1H-pyrrolo[2,3-b]pyridines has been achieved, exhibiting electrophilic substitution primarily at the 3-position. These compounds have applications in medicinal chemistry and materials science (Bancroft, Ward, & Brown, 1977).
Electron Impact Fragmentation Study :
- The mass spectra of 1H-Pyrrolo[2,3-b]pyridine and its derivatives have been analyzed, providing insights into their decomposition pathways and stability. This research aids in understanding the physical properties of these compounds (Herbert & Wibberley, 1970).
Reactivity with Metal Salts :
- Studies on the reactivity of 1H-Pyrrolo[2,3-b]pyridine derivatives with iron(III) and copper(II) salts have been conducted, revealing insights into their potential applications in coordination chemistry and materials science (Collins, Taylor, Krause, & Connick, 2007).
Synthesis and Biological Activity in Agriculture :
- Synthesis and biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives have been explored, showing considerable fungicidal activity toward Pyricularia oryzae, a fungus that causes rice blast. This highlights its potential use in agricultural fungicides (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).
Safety And Hazards
properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUTFNXIXSCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468055 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridin-6-ol | |
CAS RN |
55052-26-1 | |
Record name | 1,7-Dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55052-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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